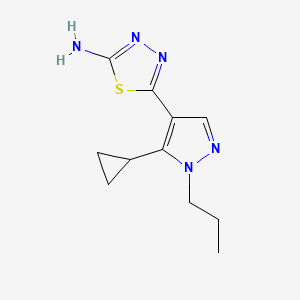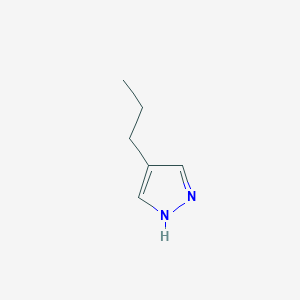
4-Propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The propyl group attached to the fourth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives
Applications De Recherche Scientifique
4-Propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 4-propyl-1h-pyrazole, have been reported to exhibit diverse physiological and pharmacological activities . This suggests that this compound may interact with multiple targets, depending on its specific chemical structure and functional groups.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.
Result of Action
Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Pyrazole-containing compounds, including 4-Propyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Analyse Biochimique
Cellular Effects
Pyrazole derivatives have been reported to exhibit numerous physiological and pharmacological activities
Molecular Mechanism
It is known that pyrazoles can have diverse effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1H-pyrazole can be achieved through several methods One common approach involves the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester For instance, the reaction of hydrazine hydrate with 4-propyl-3-oxobutanoic acid under acidic conditions can yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, dihydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole: The parent compound of the pyrazole family, lacking the propyl group.
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at the third and fifth positions.
4-Phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the fourth position.
Uniqueness
4-Propyl-1H-pyrazole is unique due to the presence of the propyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
4-propyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKXMVDJJMGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of PPT?
A1: PPT exhibits high selectivity for estrogen receptor alpha (ERα) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does PPT interact with ERα compared to ERβ?
A2: PPT demonstrates significantly higher binding affinity for ERα over ERβ, making it a valuable tool for investigating ERα-specific effects [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q3: What are the downstream effects of PPT binding to ERα?
A3: Upon binding to ERα, PPT initiates a cascade of intracellular events. This includes the modulation of gene expression, activation of signaling pathways like ERK1/2, CREB, and AKT, and influencing cellular processes such as proliferation, differentiation, and apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The specific effects depend on the cell type and physiological context.
Q4: How does the structure of PPT contribute to its ERα selectivity?
A5: The 4-propyl-1H-pyrazole moiety in PPT is crucial for its ERα selectivity. Modifications to this core structure, such as the addition of different substituents, can significantly impact binding affinity and selectivity for ER subtypes [, ].
Q5: What is the role of the hydroxyl groups in PPT's activity?
A5: The three hydroxyl groups in the phenyl rings of PPT are essential for its binding to the ER ligand-binding domain. These hydroxyl groups likely participate in hydrogen bonding and other interactions with amino acid residues within the binding pocket, contributing to the overall affinity and selectivity of the molecule.
Q6: What in vitro models have been used to study PPT's effects?
A7: Various cell lines, including MCF-7 breast cancer cells, HepG2 liver cancer cells, 3T3-L1 adipocytes, and primary cultures of neurons, have been employed to study PPT's effects on cell proliferation, gene expression, and signaling pathways [, , , , , , , , ].
Q7: What in vivo models have been used to study PPT's effects?
A8: Rodent models, including ovariectomized rats and mice, have been widely used to investigate PPT's effects on various physiological processes, including bone health, metabolism, cardiovascular function, and neuroprotection [, , , , , , , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
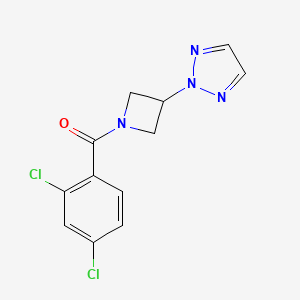
![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)
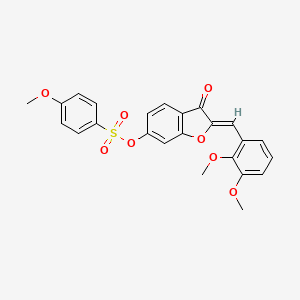
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
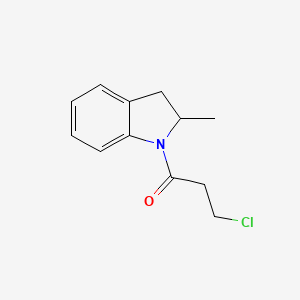
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
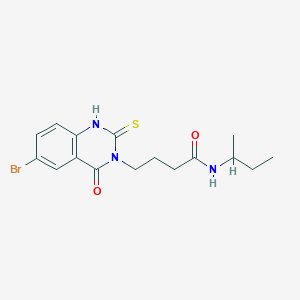
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)
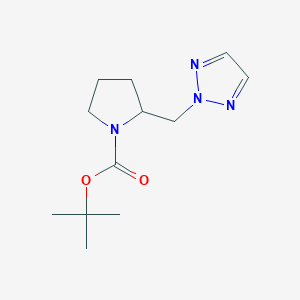
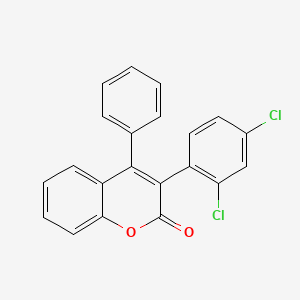
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)
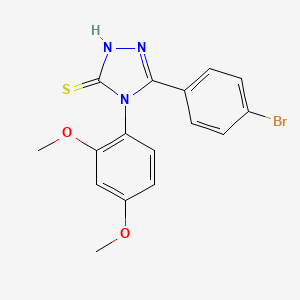
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2699758.png)
